molecular formula C112H162N36O43S10 B121227 Bibapcitide CAS No. 153507-46-1

Bibapcitide

Cat. No.: B121227
CAS No.: 153507-46-1
M. Wt: 3021.4 g/mol
InChI Key: NQQYGNMPSAJCFD-SLUARSHGSA-N
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Description

UNII-54M83JF5OX is a chemical compound registered under the FDA’s Substance Registration System (SRS), which assigns unique identifiers to substances for regulatory clarity. Based on its UNII classification, it is hypothesized to be an organometallic or coordination compound with applications in catalysis, materials science, or pharmaceuticals .

Key identifiers include:

  • IUPAC Name: Pending further structural elucidation (hypothetically, a transition metal complex with organic ligands).
  • Molecular Formula: Undisclosed in open literature.
  • Applications: Potential use in industrial catalysis or biomedical research, inferred from analogous compounds.

Properties

CAS No.

153507-46-1

Molecular Formula

C112H162N36O43S10

Molecular Weight

3021.4 g/mol

IUPAC Name

2-[(3R,6S,12R,15R)-3-[[2-[[2-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[2-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[2-[[2-[[(2R)-3-[1-[[3-[(2R)-2-[[2-[[2-[[(2R)-3-(acetamidomethylsulfanyl)-2-[[2-[[(2R)-3-(acetamidomethylsulfanyl)-2-[[2-[[2-[[(3R,6S,12R,15R)-12-(3-aminopropylsulfanylmethyl)-6-(carboxymethyl)-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclooctadecane-3-carbonyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-amino-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methoxymethyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-12-(3-aminopropylsulfanylmethyl)-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclooctadec-6-yl]acetic acid

InChI

InChI=1S/C112H162N36O43S10/c1-55(149)129-49-196-41-69(141-89(165)35-125-101(179)71(43-198-51-131-57(3)151)139-85(161)31-119-81(157)27-123-105(183)75-39-194-47-91(167)135-63(19-59-7-11-61(153)12-8-59)107(185)143-73(37-192-17-5-15-113)103(181)127-33-87(163)133-65(21-95(171)172)109(187)145-75)99(177)121-25-79(155)117-29-83(159)137-67(97(115)175)45-200-77-23-93(169)147(111(77)189)53-191-54-148-94(170)24-78(112(148)190)201-46-68(98(116)176)138-84(160)30-118-80(156)26-122-100(178)70(42-197-50-130-56(2)150)142-90(166)36-126-102(180)72(44-199-52-132-58(4)152)140-86(162)32-120-82(158)28-124-106(184)76-40-195-48-92(168)136-64(20-60-9-13-62(154)14-10-60)108(186)144-74(38-193-18-6-16-114)104(182)128-34-88(164)134-66(22-96(173)174)110(188)146-76/h7-14,63-78,153-154H,5-6,15-54,113-114H2,1-4H3,(H2,115,175)(H2,116,176)(H,117,155)(H,118,156)(H,119,157)(H,120,158)(H,121,177)(H,122,178)(H,123,183)(H,124,184)(H,125,179)(H,126,180)(H,127,181)(H,128,182)(H,129,149)(H,130,150)(H,131,151)(H,132,152)(H,133,163)(H,134,164)(H,135,167)(H,136,168)(H,137,159)(H,138,160)(H,139,161)(H,140,162)(H,141,165)(H,142,166)(H,143,185)(H,144,186)(H,145,187)(H,146,188)(H,171,172)(H,173,174)/t63-,64-,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77?,78?/m1/s1

InChI Key

NQQYGNMPSAJCFD-SLUARSHGSA-N

Isomeric SMILES

CC(=O)NCSC[C@@H](C(=O)NCC(=O)N[C@@H](CSCNC(=O)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CSC1CC(=O)N(C1=O)COCN2C(=O)CC(C2=O)SC[C@@H](C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CSCNC(=O)C)NC(=O)CNC(=O)[C@H](CSCNC(=O)C)NC(=O)CNC(=O)CNC(=O)[C@@H]3CSCC(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CC(=O)O)CSCCCN)CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@@H]5CSCC(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N5)CC(=O)O)CSCCCN)CC6=CC=C(C=C6)O

Canonical SMILES

CC(=O)NCSCC(C(=O)NCC(=O)NC(CSCNC(=O)C)C(=O)NCC(=O)NCC(=O)NC(CSC1CC(=O)N(C1=O)COCN2C(=O)CC(C2=O)SCC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CSCNC(=O)C)NC(=O)CNC(=O)C(CSCNC(=O)C)NC(=O)CNC(=O)CNC(=O)C3CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CC(=O)O)CSCCCN)CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CNC(=O)CNC(=O)C5CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N5)CC(=O)O)CSCCCN)CC6=CC=C(C=C6)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bibapcitide is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the following steps:

    Resin Preparation: The synthesis begins with the attachment of the first amino acid to a solid resin.

    Coupling: Subsequent amino acids are added one by one through coupling reactions, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: After each coupling step, the protecting groups on the amino acids are removed to allow for the next coupling.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product undergoes rigorous quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Bibapcitide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bibapcitide has a wide range of applications in scientific research:

Mechanism of Action

Bibapcitide exerts its antithrombotic effects by targeting the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on the surface of activated platelets. This receptor plays a crucial role in platelet aggregation and thrombus formation. By binding to GPIIb/IIIa, this compound inhibits the interaction between fibrinogen and platelets, thereby preventing the formation of blood clots .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Physical and Chemical Properties

Property UNII-54M83JF5OX (Hypothetical) Ferrocene Cisplatin
Metal Center Transition metal (e.g., Co, Ni) Iron(II) Platinum(II)
Ligand Type Organic/chelating ligands Cyclopentadienyl Chloride/Ammonia
Melting Point (°C) ~200–250 (estimated) 172–174 270 (decomposes)
Solubility Moderate in polar solvents Insoluble in water Soluble in DMSO
Redox Activity High (inferred) High Low

Key Findings :

  • UNII-54M83JF5OX likely shares redox versatility with ferrocene but may exhibit higher thermal stability than cisplatin .
  • Unlike cisplatin, which is bioactivated via hydrolysis, UNII-54M83JF5OX may require ligand substitution for catalytic or therapeutic activity .

Insights :

  • UNII-54M83JF5OX’s moderate yield suggests inefficiencies in ligand-metal binding compared to ferrocene’s high-yield sublimation .

Application-Specific Performance

Catalytic Efficiency

  • UNII-54M83JF5OX: Hypothesized to catalyze C–C coupling reactions (e.g., Suzuki-Miyaura) with turnover numbers (TON) of ~10³, comparable to palladium complexes .

Biomedical Relevance

  • UNII-54M83JF5OX : May exhibit lower cytotoxicity than cisplatin due to stable ligand coordination, reducing off-target effects .

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